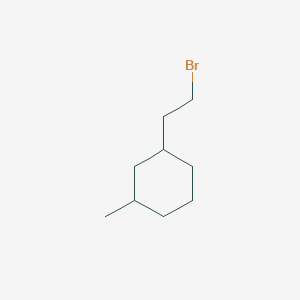
1-(2-Bromoethyl)-3-methylcyclohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compounds like “1-(2-Bromoethyl)-3-methylcyclohexane” belong to a class of organic compounds known as alkyl halides. They are characterized by a halogen atom (in this case, bromine) attached to an alkyl group .
Synthesis Analysis
The synthesis of alkyl halides often involves the substitution of a halogen for a hydrogen on an alkane. This can be achieved through a variety of methods, including free radical halogenation, nucleophilic substitution, or the addition of a hydrogen halide to an alkene .Molecular Structure Analysis
The molecular structure of such compounds typically involves a cyclohexane ring, which is a six-membered carbon ring, with a methyl group (-CH3) and a 2-bromoethyl group (-CH2-CH2-Br) attached .Chemical Reactions Analysis
Alkyl halides are quite reactive. They can undergo several types of reactions, including nucleophilic substitution and elimination reactions. The specific reactions would depend on the other reactants and conditions present .Physical And Chemical Properties Analysis
The physical and chemical properties of such a compound would depend on its specific structure. In general, alkyl halides have higher boiling points than similar alkanes due to the polar nature of the carbon-halogen bond .Scientific Research Applications
Combustion and Pyrolysis Studies
- Methylcyclohexane, a related compound, is used in studying combustion chemistry, essential for developing kinetic models of larger cycloalkanes and practical fuels. Investigations include pyrolysis and flame intermediates, crucial for understanding fuel combustion processes (Wang et al., 2014).
Chemical Reaction Mechanisms
- Studies on reactions like Grignard reagents with brominated and chlorinated cycloalkanes provide insights into radical reactions and olefin formation mechanisms. These are fundamental in synthetic organic chemistry (Liu, 1956).
- Investigations into the conformational analysis and configuration of brominated cycloalkanes, like 1-bromo-1-methylcyclohexane, help in understanding molecular structures and thermodynamic properties (Allinger & Liang, 1965).
Asymmetric Bromination and Synthesis
- Research on asymmetric bromination and synthesis, such as the bromination of 4-methylcyclohexene, provides valuable information for stereochemical control in organic synthesis (Bellucci et al., 1969).
Catalysis and Dehydrogenation
- Methylcyclohexane dehydrogenation, a process related to 1-(2-Bromoethyl)-3-methylcyclohexane, is researched for hydrogen storage and energy applications. This includes studying catalysts' stability, activity, and selectivity (Meng et al., 2021).
Solvation and Bond Heterolysis
- The study of solvation effects and covalent bond heterolysis in compounds like 1-bromo-1-methylcyclohexane contributes to understanding solvent effects on reaction rates and mechanisms (Dvorko et al., 2003).
Safety And Hazards
properties
IUPAC Name |
1-(2-bromoethyl)-3-methylcyclohexane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17Br/c1-8-3-2-4-9(7-8)5-6-10/h8-9H,2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHDXMKOFILDWNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1)CCBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17Br |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Bromoethyl)-3-methylcyclohexane | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

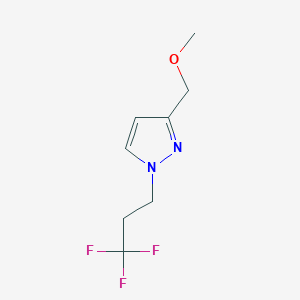
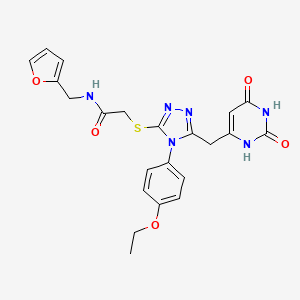
![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)butyramide](/img/structure/B2709407.png)
![8-(sec-butyl)-1,6,7-trimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2709410.png)
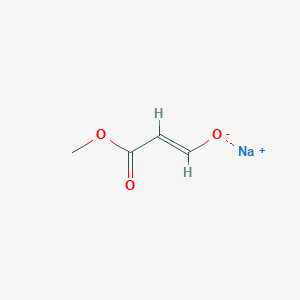
![N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)-3-nitrobenzamide](/img/structure/B2709413.png)
![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)cinnamamide](/img/structure/B2709415.png)
![2-((2-(2-chlorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(2,6-dimethylphenyl)acetamide](/img/structure/B2709416.png)

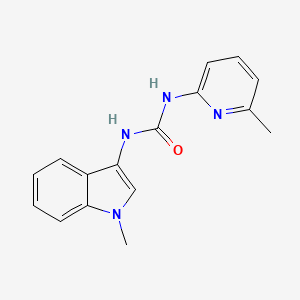
![{4-[4-(Propan-2-yl)benzenesulfonyl]phenyl}hydrazine](/img/structure/B2709420.png)
![2-(3,5-difluorobenzyl)-6-(thiomorpholinosulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2709421.png)

![N-[2-[bis(2-methoxyethyl)sulfamoyl]ethyl]-4-fluorobenzamide](/img/structure/B2709424.png)